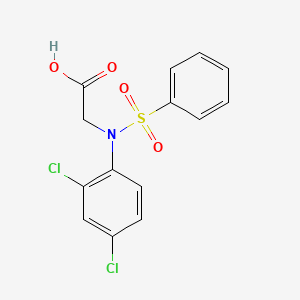

N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a chemical compound that belongs to the class of sulfonyl glycine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,4-dichloroaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions may include:

- Solvent: Common solvents include dichloromethane or acetonitrile.

- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Applications De Recherche Scientifique

Inhibition of Aldose Reductase

One of the notable applications of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine derivatives is their role as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Research indicates that various derivatives exhibit enhanced inhibitory activity compared to their glycine counterparts. Specifically, the introduction of a phenyl group significantly increases the binding affinity for aldose reductase, suggesting a structure-activity relationship that favors this modification .

| Compound | Inhibitory Activity (Rat Lens Assay) |

|---|---|

| N-(phenylsulfonyl)glycine | Baseline Activity |

| This compound | Enhanced Activity |

Treatment of Autoimmune Diseases

Recent studies have explored the use of this compound derivatives in treating autoimmune diseases. For instance, a derivative demonstrated significant efficacy in mouse models for psoriasis and rheumatoid arthritis. The compound acted as an inverse agonist for retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in the regulation of Th17 cells involved in autoimmune responses .

Bioavailability and Efficacy

Studies have shown that certain derivatives of this compound exhibit improved bioavailability compared to other compounds in clinical use. For example, one derivative demonstrated a bioavailability rate of 48.1% in mice, significantly higher than previously established standards .

Case Study: Aldose Reductase Inhibition

In a controlled study involving diabetic rats, administration of this compound resulted in a marked reduction in lens sorbitol levels compared to untreated controls. This reduction correlates with decreased cataract formation rates among the treated group.

Case Study: Autoimmune Disease Treatment

A separate study evaluated the impact of this compound on psoriasis lesions in murine models. The results indicated a significant reduction in lesion size and inflammation markers after treatment with the compound over four weeks, showcasing its potential as an effective therapeutic agent .

Mécanisme D'action

The mechanism of action of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to a biological effect. The exact pathways and targets would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)alanine

- N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)valine

- N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)leucine

Uniqueness

N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include solubility, reactivity, and biological activity, which differentiate it from other similar compounds.

Activité Biologique

N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest various mechanisms of action that can influence biological pathways, making it a subject of interest for researchers investigating therapeutic applications.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 318259-92-6

- Molecular Formula: C13H12Cl2N2O3S

- Molecular Weight: 335.22 g/mol

The compound features a dichlorophenyl group and a phenylsulfonyl moiety attached to a glycine backbone, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that this compound may act as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate conversion and reducing the accumulation of harmful metabolites.

Antidiabetic Effects

Studies have shown that derivatives of N-(phenylsulfonyl)glycines exhibit significant inhibitory activity against aldose reductase. In rat lens assays, this compound demonstrated enhanced affinity for aldose reductase compared to other similar compounds, suggesting its potential utility in managing diabetic complications .

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. It has been observed that certain analogs can induce apoptosis in cancer cell lines by modulating oxidative stress pathways. The compound's interaction with cellular signaling pathways may lead to decreased proliferation and increased cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, potentially through mechanisms involving oxidative stress induction and disruption of cellular functions .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-6-7-13(12(16)8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXRNQYDJBANCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.